![molecular formula C13H15N3O4S2 B5599394 N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B5599394.png)
N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
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Description
Compounds with structures related to "N-3-isoxazolyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide" are of significant interest due to their potential biological activities and applications in medicinal chemistry. The presence of isoxazole, thiophene, and sulfonyl piperidine moieties suggests a molecule that could exhibit unique interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including the formation of isoxazole rings, sulfonylation, and carboxamide formation. For example, the synthesis of 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate showcases the complexity and versatility of reactions involving isoxazole derivatives (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing isoxazole and thiophene rings can be elucidated using techniques such as X-ray crystallography. The structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, for instance, was characterized to reveal intra and intermolecular hydrogen bonds, which are crucial for understanding the compound's molecular interactions and stability (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Isoxazole and thiophene derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly alter their chemical properties. The ability to undergo chemoselective reactions makes these compounds versatile intermediates in organic synthesis, leading to a wide range of biological activities (Sowmya et al., 2018).
Scientific Research Applications
Selective Receptor Antagonists
N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown enhanced activity, indicating the potential for therapeutic applications in conditions mediated by the ETA receptor (Wu et al., 1997).
Antimicrobial Agents
The antimicrobial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been explored, showing moderate to strong activity against both Gram-negative and Gram-positive bacteria. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016).
Antifungal Applications
Compounds with isoxazole-3-carboxamido-4-carboxylic acid structures demonstrated antifungal activity against several phytopathogenic fungi, highlighting their potential use in agricultural fungicides (Vicentini et al., 2007).
Metabolism and Pharmacokinetics
Research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, elucidated its metabolism and disposition in humans, revealing comprehensive pharmacokinetic properties which are crucial for the development of insomnia treatments (Renzulli et al., 2011).
Synthetic Methodologies
Studies on the reduction of chromano-piperidine-fused isoxazolidines showcased tandem intramolecular rearrangements leading to novel compounds. Such research not only expands the chemical space of isoxazolyl compounds but also provides insights into new synthetic routes (Singh et al., 2017).
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c17-13(14-12-4-7-20-15-12)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUSDPJHIHVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
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